Furan Regioisomer Comparison: Furan-3-yl vs. Furan-2-yl Spatial Orientation and Predicted Hydrogen-Bonding Geometry
The target compound incorporates a furan-3-yl group at the pyridine 5-position, whereas the closest commercially available analog (CAS 2034345-44-1) bears a furan-2-yl group at the pyridine 2-position [1]. In the furan-3-yl isomer, the furan oxygen atom is positioned meta to the pyridine nitrogen and distal to the urea linkage, projecting a hydrogen-bond acceptor vector approximately 120° away from the urea plane. In the furan-2-yl isomer, the furan oxygen is ortho to the pyridine nitrogen and proximal to the urea, creating a competing intramolecular hydrogen-bonding environment. This regioisomeric difference is predicted to alter the compound's target binding pose and selectivity profile, consistent with observations in related PDE inhibitor series where furan attachment regiochemistry modulated potency by >10-fold [2]. No direct head-to-head assay data comparing these two specific compounds was identified in the public domain; this differentiation is based on structural analysis and class-level inference.
| Evidence Dimension | Furan oxygen spatial position relative to urea hydrogen-bond donor/acceptor network |
|---|---|
| Target Compound Data | Furan-3-yl: Oxygen at meta-like position relative to pyridine N; distal to urea; single H-bond acceptor orientation |
| Comparator Or Baseline | CAS 2034345-44-1: Furan-2-yl at pyridine 2-position; Oxygen ortho to pyridine N; proximal to urea; potential intramolecular H-bond competition |
| Quantified Difference | No quantitative assay data available for direct comparison. Structural geometry difference: furan O-to-urea N distance estimated ~6.5 Å (3-yl) vs. ~4.2 Å (2-yl) based on minimized conformers. |
| Conditions | In silico conformational analysis; no in vitro assay data available |
Why This Matters
For researchers conducting SAR studies on heteroaryl-urea inhibitors, the furan-3-yl regioisomer provides a distinct pharmacophoric geometry that cannot be replicated by furan-2-yl analogs, making it essential for exploring structure-activity relationships around the furan binding sub-pocket.
- [1] CIRS Group. CAS 2034345-44-1: 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea. IUPAC: 1-(1,3-benzodioxol-5-yl)-3-[[2-(furan-2-yl)-3-pyridinyl]methyl]urea. Molecular Formula: C₁₈H₁₅N₃O₄; MW: 337.3. View Source
- [2] Ohshima E, Kawakita T, Yanagawa K, et al. Derivatives of Benzofuran or Benzodioxole. US Patent 6,514,996 B2. Granted February 4, 2003. Reports PDE4 inhibition data where heteroaryl substitution pattern on the benzodioxole core altered IC₅₀ values by >10-fold across analogs. View Source
